3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride
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Overview
Description
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring system . The resulting indole is then subjected to N-alkylation with an imidazolinylmethyl halide to introduce the imidazolinylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate the Fischer indole synthesis and N-alkylation steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The imidazolinylmethyl group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The imidazolinylmethyl group can enhance the compound’s binding affinity and specificity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole ring structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-Ethyl-1-(2-imidazolin-2-ylmethyl)indole hydrochloride is unique due to the presence of the imidazolinylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22683-22-3 |
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Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)-3-ethylindole;chloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-11-9-17(10-14-15-7-8-16-14)13-6-4-3-5-12(11)13;/h3-6,9H,2,7-8,10H2,1H3,(H,15,16);1H |
InChI Key |
LTSAWXQFFWCYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C2=CC=CC=C21)CC3=NCC[NH2+]3.[Cl-] |
Origin of Product |
United States |
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